3,3-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,3-DIMETHYLBUTANAMIDE is a complex organic compound that combines a benzenesulfonyl group with a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,3-DIMETHYLBUTANAMIDE typically involves the coupling of benzenesulfonyl chloride with a tetrahydroquinoline derivative. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct . The reaction conditions generally include a solvent like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and inline monitoring can ensure consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,3-DIMETHYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The tetrahydroquinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group can yield benzenesulfonic acid derivatives, while reduction of the tetrahydroquinoline moiety can produce dihydroquinoline compounds .
Scientific Research Applications
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,3-DIMETHYLBUTANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,3-DIMETHYLBUTANAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like carbonic anhydrase IX, which is involved in pH regulation in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Shares the benzenesulfonyl and tetrahydroquinoline moieties but lacks the butanamide group.
N-Fluorobenzenesulfonimide: Contains a benzenesulfonyl group but differs in its fluorine substitution.
Uniqueness
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,3-DIMETHYLBUTANAMIDE is unique due to its combination of a benzenesulfonyl group with a tetrahydroquinoline moiety and a butanamide group. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)15-20(24)22-17-12-11-16-8-7-13-23(19(16)14-17)27(25,26)18-9-5-4-6-10-18/h4-6,9-12,14H,7-8,13,15H2,1-3H3,(H,22,24) |
InChI Key |
CMGCUHJYFFQXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.